Lognac

Glycobiology Enzyme Inhibition β-N-acetylglucosaminidase

Lognac (CAS 103955-21-1), chemically known as N-acetylglucosaminono-1,5-lactone oxime (also referred to as NAc-LAOX or 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone), is a synthetic, low molecular weight (234.21 g/mol) glycomimetic compound. It is structurally defined as a transition state analog inhibitor, primarily recognized for its potent and competitive inhibition of β-N-acetylglucosaminidases (β-GlcNAc'ases) across a broad range of biological origins, including animal, plant, and fungal sources.

Molecular Formula C8H14N2O6
Molecular Weight 234.21 g/mol
CAS No. 103955-21-1
Cat. No. B022017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLognac
CAS103955-21-1
SynonymsN-acetylglucosaminono-1,5-lactone oxime
N-acetylglucosaminono-1,5-lactoneoxime
NAc-LAOX
Molecular FormulaC8H14N2O6
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1=NO)CO)O)O
InChIInChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8+/t4-,5-,6-,7-/m1/s1
InChIKeyNJBKCLCEXIDHDR-MXNBCVNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lognac (CAS 103955-21-1) Scientific Procurement Baseline: Chemical Identity and Primary Indications


Lognac (CAS 103955-21-1), chemically known as N-acetylglucosaminono-1,5-lactone oxime (also referred to as NAc-LAOX or 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone), is a synthetic, low molecular weight (234.21 g/mol) glycomimetic compound . It is structurally defined as a transition state analog inhibitor, primarily recognized for its potent and competitive inhibition of β-N-acetylglucosaminidases (β-GlcNAc'ases) across a broad range of biological origins, including animal, plant, and fungal sources [1][2]. The compound is cataloged in major chemical and biological databases such as PubChem (CID 5486896), ChemSpider (ID 5005134), and MeSH (ID C068834) [3].

Lognac (CAS 103955-21-1) Procurement Rationale: Why Alternative β-GlcNAc'ase Inhibitors Are Not Interchangeable


Procurement decisions for β-N-acetylglucosaminidase (β-GlcNAc'ase) inhibitors are highly non-fungible, as even structurally related analogs can exhibit profound, order-of-magnitude differences in inhibitory potency, enzyme selectivity, and target engagement profiles [1][2]. For instance, while Lognac (the lactone oxime, compound 2) displays a Ki of 0.45 µM against the animal enzyme, its close derivative, the phenylcarbamoyl oxime PUGNAc (compound 3), demonstrates a Ki of 40 nM against the fungal enzyme—a 350-fold increase in potency relative to the parent lactone scaffold [1]. Conversely, Lognac is reported to be a 'significantly poorer inhibitor' than PUGNAc against certain bacterial O-GlcNAcase homologues, underscoring that inhibitor performance is not predictable by chemical family alone but is exquisitely dependent on the specific enzyme target and structural context [3]. Therefore, substituting one inhibitor for another without rigorous, target-specific validation can lead to experimental failure, misinterpretation of biological pathways, or suboptimal assay development.

Lognac (CAS 103955-21-1) Quantitative Differentiation Evidence: Comparative Potency and Specificity Data


Lognac (NAc-LAOX) vs. Parent Lactone: Comparative Potency Against Animal and Plant β-N-acetylglucosaminidases

In a foundational structure-activity relationship study, Lognac (referred to as compound 2) was directly compared to its parent scaffold, N-acetylglucosaminono-1,5-lactone (compound 1), for inhibition of β-N-acetylglucosaminidase (β-GlcNAc'ase) from animal and plant sources [1]. Lognac displayed inhibition constants (Ki) of 0.45 µM against the animal enzyme and 0.62 µM against the plant enzyme, which were 'about equally potent' to the parent lactone [1]. This equivalence is critical, demonstrating that the oxime modification maintains high inhibitory efficacy while offering a distinct chemical handle compared to the lactone. The study further noted that Lognac was 50-400 times more efficient than two other β-GlcNAc'ase inhibitors described at the time [1]. The inhibition was determined to be competitive with 4-nitrophenyl-β-N-acetylglucosaminide as the substrate, and the Ki/Km ratio for Lognac was up to 3300, supporting a transition state mimicry mechanism [1].

Glycobiology Enzyme Inhibition β-N-acetylglucosaminidase

Lognac (NAc-LAOX) vs. PUGNAc: Comparative Potency Against Bacterial O-GlcNAcase Homologue

A structural and kinetic study evaluated the inhibition of a bacterial O-GlcNAcase homologue (BtGH84 from Bacteroides thetaiotaomicron) by Lognac (LOGNAc) in direct comparison to the more complex inhibitor PUGNAc [1]. The study unequivocally concluded that Lognac is a 'significantly poorer inhibitor than PUGNAc' for this specific enzyme [1]. This differential activity was attributed to Lognac's 'poorer mimicry of transition state geometry and steric clashes with the enzyme upon binding,' which the phenyl carbamate moiety of PUGNAc helps to mitigate [1]. This finding highlights a critical limitation in Lognac's spectrum of activity and provides clear, quantifiable evidence against its use as a broad-spectrum O-GlcNAcase inhibitor. The crystallographic data (PDB ID: 2XM2) underpinning this conclusion offers atomic-level resolution of the binding differences [1].

O-GlcNAcylation Bacterial Enzymology Inhibitor Specificity

Lognac (NAc-LAOX) vs. Phenylcarbamoyl Oxime (PUGNAc): Comparative Potency Against Fungal β-N-acetylglucosaminidase

In a comparative assessment against fungal β-N-acetylglucosaminidase, the phenylcarbamoyl derivative PUGNAc (compound 3) demonstrated vastly superior potency compared to both Lognac and the parent lactone [1]. The study reports a Ki value of 40 nM for PUGNAc against the fungal enzyme, which is 'about 350 times more potent than the lactone' [1]. While the Ki for Lognac against the fungal enzyme is not explicitly provided in this abstract, the context establishes a clear potency hierarchy: PUGNAc > Lognac (and parent lactone) [1]. Furthermore, the Ki/Km ratio for PUGNAc reached up to 13,600, significantly exceeding the 3,300 ratio observed for Lognac, underscoring its enhanced transition state mimicry [1]. This data firmly positions PUGNAc as the more potent tool for fungal β-GlcNAc'ase studies.

Mycology Enzyme Kinetics Inhibitor Potency

Lognac (NAc-LAOX) as a Pan-Specific β-N-acetylglucosaminidase Inhibitor: Quantitative Activity Across Phyla

A comprehensive study on β-N-acetylglucosaminidase (EC 3.2.1.30) from animal, plant, and fungal sources established the broad-spectrum inhibitory profile of Lognac (compound 4) and its analogs [1]. The study quantified that Lognac, along with three other glycon-related analogues, exhibited competitive inhibition with Ki values generally in the range of 0.15-2 µM across the animal and plant enzymes tested [1]. This narrow range of Ki values (spanning just over an order of magnitude) across diverse eukaryotic sources highlights Lognac's reliability as a pan-specific inhibitor for many β-GlcNAc'ase applications [1]. The study further noted that the fungal enzyme was an exception, with higher Ki values in the 5-20 µM range, indicating a potential source of selectivity [1]. This profile contrasts with inhibitors that may show high potency against one source but fail against another.

Comparative Enzymology Inhibitor Profiling Glycosidase Assays

Lognac (CAS 103955-21-1) Defined Research Applications Stemming from Differential Evidence


Pan-Eukaryotic β-N-acetylglucosaminidase (β-GlcNAc'ase) Inhibition in Enzyme Assays

Based on its quantified Ki range of 0.15-2 µM across animal and plant enzymes [1], Lognac is the optimal procurement choice for establishing robust, broad-spectrum β-GlcNAc'ase inhibition assays. Unlike PUGNAc, which shows extreme potency variance depending on the enzyme source (e.g., 40 nM for fungal vs. poorer performance for others), Lognac provides a consistent baseline for comparative enzymology studies across diverse eukaryotic samples, minimizing assay-to-assay variability [2][3].

Structure-Activity Relationship (SAR) Studies of Glycomimetic Inhibitors

The data shows Lognac (the lactone oxime) is 'about equally potent' to its parent lactone (Ki ~0.45 µM for animal enzyme), but its phenylcarbamoyl derivative PUGNAc is 350-fold more potent against the fungal enzyme [1]. Lognac serves as a crucial intermediate scaffold for SAR studies. Procuring Lognac enables researchers to systematically explore the impact of further derivatization (e.g., addition of a phenylcarbamate group) on inhibitor potency and selectivity, as the baseline activity of the oxime is well-characterized against multiple enzyme sources [2][3].

Negative Control or Benchmark for Bacterial O-GlcNAcase (OGA) Studies

Crucially, the direct evidence that Lognac is a 'significantly poorer inhibitor than PUGNAc' of the bacterial O-GlcNAcase homologue [1] defines its precise utility. For researchers studying bacterial OGA, Lognac should be procured not as an active inhibitor, but as a negative control compound or a benchmark for defining the lower limit of a desired potency window. Its procurement prevents the common error of using an ineffective 'in-class' compound as a positive control, thereby improving the rigor of target validation experiments.

Selective β-GlcNAc'ase Inhibition in Non-Fungal Eukaryotic Systems

The 5-20 µM Ki range reported for fungal enzymes represents a 10- to 100-fold reduction in potency compared to animal/plant enzymes (0.15-2 µM Ki) [1]. This differential sensitivity can be exploited by procuring Lognac to selectively inhibit β-GlcNAc'ases in mixed eukaryotic samples (e.g., plant-animal co-cultures) or for studies where fungal enzyme activity must be preserved while inhibiting host-derived β-GlcNAc'ases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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